1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is part of a class of synthetic organic compounds that have garnered attention for their potential biological activities, particularly in the realms of antiviral and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dihydropyrido-pyrrolo-pyrimidine skeleton through condensation reactions and cyclization processes. The structural formula can be represented as follows:
The compound features a benzyl group and an isopropoxypropyl moiety that contribute to its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of derivatives of this compound against SARS-CoV-2 (the virus responsible for COVID-19). In vitro assays demonstrated that certain derivatives exhibited over 90% inhibition of viral growth at varying concentrations with minimal cytotoxic effects on Vero cells. The mechanism of action appears to involve inhibition of the viral main protease (Mpro), which is crucial for viral replication.
Compound | EC50 (µM) | % Inhibition at 10 µM | Cytotoxicity (IC50 µM) |
---|---|---|---|
This compound | 0.051 | 96.39% | 151.00 |
This data indicates that the compound not only inhibits viral replication effectively but also maintains a favorable safety profile compared to established antiviral agents like remdesivir .
Anticancer Activity
In addition to its antiviral properties, this compound has shown promise as an anticancer agent. Molecular docking studies revealed significant interactions with the epidermal growth factor receptor (EGFR) tyrosine kinase, a target implicated in various cancers. In vitro tests on human colon (HT29) and prostate (DU145) cancer cell lines indicated that the compound could inhibit cell proliferation effectively.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HT29 | 21.60 | EGFR inhibition |
DU145 | 19.80 | EGFR inhibition |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies targeting EGFR pathways .
The biological activity of This compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Viral Proteases : The compound binds to the active site of Mpro, preventing the processing of viral polyproteins necessary for replication.
- EGFR Inhibition : By interacting with EGFR tyrosine kinase, it disrupts signaling pathways that promote cancer cell proliferation and survival.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound in preclinical settings:
- Case Study 1 : A study involving Vero cells treated with varying concentrations demonstrated a dose-dependent response in viral inhibition.
- Case Study 2 : In vivo models using xenograft tumors showed significant tumor reduction when treated with this compound compared to controls.
Eigenschaften
IUPAC Name |
6-benzyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17(2)31-14-8-12-25-23(29)20-15-19-22(28(20)16-18-9-4-3-5-10-18)26-21-11-6-7-13-27(21)24(19)30/h3-7,9-11,13,15,17H,8,12,14,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVZLMBSPZLNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.